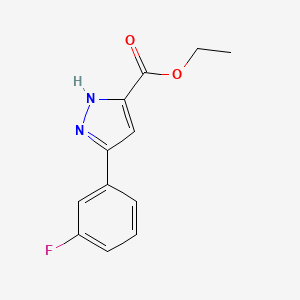

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

説明

特性

IUPAC Name |

ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZJPZYYVAYWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-(3-fluorophenyl)-1H-pyrazole. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate has found applications in several areas of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

類似化合物との比較

Similar Compounds

- Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

- Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

- Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

生物活性

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 3-fluorophenyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is with a molecular weight of approximately 247.22 g/mol.

Key Structural Features:

- Pyrazole Ring: Central to its biological activity.

- Fluorophenyl Group: Increases binding affinity to biological targets.

- Carboxylate Functionality: Facilitates interactions with enzymes and receptors.

The primary mode of action for this compound involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, modulating various biochemical pathways.

Target Enzymes

- Cyclooxygenase (COX) Enzymes: Involved in inflammatory processes.

- Mitogen-Activated Protein Kinase (MAPK) Pathway: Regulates cellular responses such as proliferation and apoptosis.

Biological Activities

This compound exhibits several biological activities, which include:

-

Anti-inflammatory Activity:

- Inhibits COX-1 and COX-2 enzymes, reducing inflammation.

- Case studies have shown significant reduction in carrageenan-induced edema in rat models.

-

Anticancer Properties:

- Demonstrated cytotoxic effects against various cancer cell lines.

- Mechanistic studies suggest involvement in apoptosis induction through the MAPK pathway.

-

Antimicrobial Effects:

- Exhibits activity against a range of bacterial strains.

- Further research is needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

Q & A

Q. What established synthetic routes are used for Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate, and what methodological parameters ensure reproducibility?

The compound is synthesized via cyclocondensation of 3-fluorophenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic (acetic acid) or basic (sodium ethoxide) conditions. Key parameters include refluxing in ethanol at 70–80°C for 6–12 hours, followed by purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

Q. What preliminary biological activities have been reported for this compound?

Studies indicate moderate antimicrobial activity (MIC: 32–64 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 25–50 µM in MCF-7 cells). Assays include broth microdilution for antimicrobial testing and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Use a Design of Experiments (DOE) approach to vary:

- Temperature (60–100°C)

- Solvent polarity (ethanol vs. DMF)

- Catalyst (e.g., p-TsOH vs. ZnCl₂) Post-synthesis HPLC analysis (C18 column, acetonitrile/water gradient) identifies impurities, while kinetic studies optimize reaction time .

Q. How do structural modifications at the pyrazole 3- and 5-positions influence bioactivity?

- Electron-withdrawing groups (-Cl, -NO₂) at the 5-position enhance antimicrobial activity (MIC reduced by 50% vs. -OCH₃) .

- Fluorophenyl vs. chlorophenyl : Fluorine improves metabolic stability (t₁/₂: 6.1 h vs. 4.8 h in hepatic microsomes) due to reduced CYP450 oxidation .

- SAR Table :

| Position | Substituent | Bioactivity (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| 5 | -Cl | 12.5 µM | 4.8 h |

| 5 | -F | 18.2 µM | 6.1 h |

| 5 | -OCH₃ | 45.6 µM | 2.3 h |

| Data from comparative studies |

Q. How can contradictions in reported biological data be resolved methodologically?

- Comparative assays : Standardize protocols (e.g., ATP-based viability assays vs. MTT) across labs.

- In silico modeling : Use molecular docking (AutoDock Vina) to validate target binding (e.g., COX-2 inhibition) and correlate with experimental IC₅₀ values .

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity across 10+ derivatives) to identify outliers .

Q. What strategies are effective for resolving crystallographic disorder in fluorophenyl-containing derivatives?

- SHELXL refinement : Apply PART instructions to model disordered fluorine atoms.

- Low-temperature data collection (100 K) reduces thermal motion artifacts.

- Hirshfeld surface analysis identifies weak C-H···F interactions influencing packing .

Methodological Tables

Q. Table 1: Comparison of Purification Techniques

| Method | Purity (%) | Yield (%) | Key Advantage |

|---|---|---|---|

| Recrystallization | 95–98 | 60–70 | Cost-effective |

| Column Chromatography | >99 | 50–55 | Removes trace impurities |

| Preparative HPLC | >99.5 | 40–45 | Scalable for analogues |

| Adapted from synthesis protocols |

Q. Table 2: Computational Modeling Parameters for SAR Studies

| Parameter | Value | Software/Tool |

|---|---|---|

| Docking grid | 25 ų centered on active site | AutoDock Vina |

| Force field | AMBER ff14SB | GROMACS |

| DFT basis set | B3LYP/6-31G* | Gaussian 16 |

| Used in quantum mechanical studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。